

Application Notes and Protocols for the Solid-Phase Synthesis of P17 Peptide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of **P17 peptides**. Due to the existence of multiple peptides referred to as "P17," this note will focus on the well-documented synthesis of Myristoyl Pentapeptide-17, a lipopeptide with applications in the cosmetics industry for stimulating keratin production. The principles and protocols described herein are broadly applicable to the synthesis of other peptides, such as the TGF- β inhibitory peptide P17 (sequence: KRIWFIPRSSWYERA).[1][2][3]

The synthesis of Myristoyl Pentapeptide-17 is achieved using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[1][4]

Materials and Reagents

High-quality reagents are crucial for successful peptide synthesis. All reagents and solvents should be of peptide synthesis grade.[1]



Reagent	Purpose	Recommended Grade/Purity
Rink Amide Resin	Solid support for C-terminally amidated peptides.[1][5]	100-200 mesh, ~0.5-0.8 mmol/g substitution
Fmoc-L-Lys(Boc)-OH	Protected amino acid	>99%
Fmoc-L-Ala-OH	Protected amino acid	>99%
Fmoc-L-Leu-OH	Protected amino acid	>99%
N,N-Dimethylformamide (DMF)	Primary solvent for synthesis steps	Peptide synthesis grade
Dichloromethane (DCM)	Solvent for washing steps	ACS grade or higher
Piperidine	Reagent for Fmoc-deprotection	Peptide synthesis grade
НВТИ	Coupling reagent	>99%
DIPEA	Base for coupling reaction	Peptide synthesis grade
Myristic Acid	N-terminal modification	>99%
Trifluoroacetic Acid (TFA)	Cleavage from resin and side- chain deprotection	>99%
Triisopropylsilane (TIS)	Scavenger during cleavage	>99%
Water	Scavenger during cleavage	HPLC grade
Diethyl Ether	Peptide precipitation	ACS grade or higher

Experimental ProtocolsResin Preparation and Swelling

- Place the desired amount of Rink Amide resin into a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[6]



After swelling, drain the DMF.

Solid-Phase Peptide Synthesis Cycle

The peptide chain (Lys-Leu-Ala-Lys-Lys) is assembled from the C-terminus to the N-terminus. The following cycle of deprotection, washing, coupling, and washing is repeated for each amino acid.[1]

Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF (v/v) to the resin.[1]
- Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid.[1]
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and dibenzofulvene byproducts.[1]

Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.[1]
- Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.[1]
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]
- Agitate the mixture for 1-2 hours at room temperature.[1]
- Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A
 negative test (beads remain colorless) indicates a complete reaction. If the test is positive
 (blue beads), the coupling step should be repeated.[1]
- After complete coupling, drain the reaction solution.



Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]

N-Terminal Myristoylation

- After the final lysine residue has been coupled and the N-terminal Fmoc group has been removed, the resin is washed with DMF.
- In a separate vial, dissolve myristic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
- Add the activated myristic acid solution to the peptide-resin.
- Allow the reaction to proceed for 2-4 hours at room temperature.
- Wash the resin thoroughly with DMF (3x) and DCM (3x).
- Dry the resin under vacuum.

Cleavage and Deprotection

- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc).[7]
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification

- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[8]
- A white precipitate of the peptide should form.



- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.[8]
- Dry the crude peptide pellet under vacuum.

Purification and Characterization

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used.[8][9]
- Collect the fractions containing the pure peptide.
- Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF MS).[10][11][12]
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

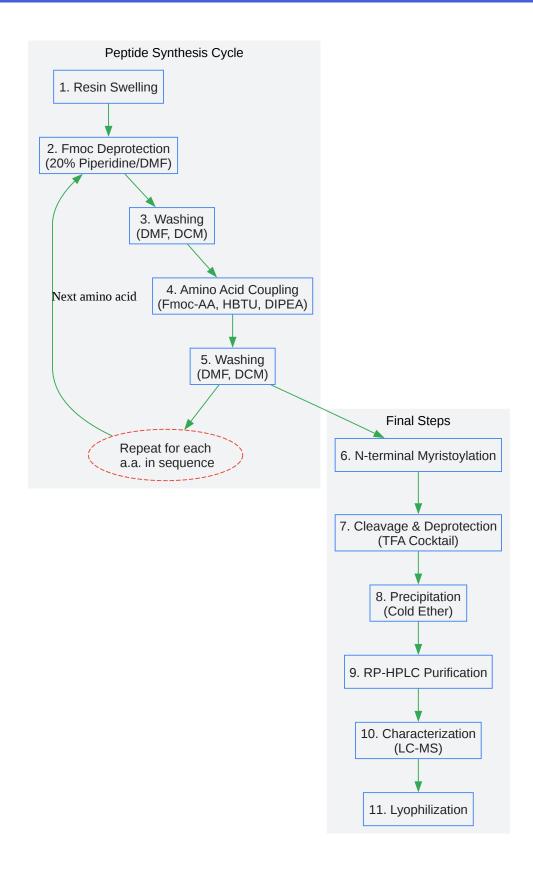
The following table summarizes typical quantitative data for the synthesis of Myristoyl Pentapeptide-17.

Parameter	Typical Value	Method of Determination
Resin Substitution	0.5 - 0.8 mmol/g	Manufacturer's specification
Crude Peptide Yield	70 - 85%	Gravimetric analysis
Purity (Crude)	60 - 75%	RP-HPLC (AUC at 220 nm)
Purity (Purified)	>98%	RP-HPLC (AUC at 220 nm)
Molecular Weight (Expected)	Varies by sequence	Mass Spectrometry
Molecular Weight (Observed)	Matches expected value	Mass Spectrometry

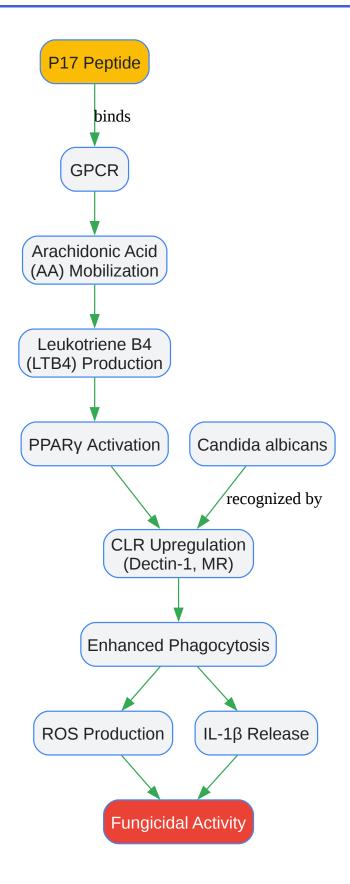


Visualizations Experimental Workflow









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